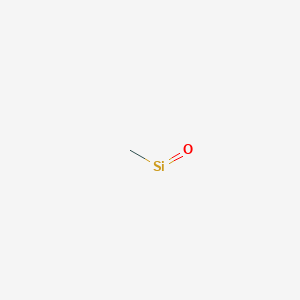

Carbon silicon oxide

Description

Structure

2D Structure

Properties

CAS No. |

39345-87-4 |

|---|---|

Molecular Formula |

CH3OSi |

Molecular Weight |

59.119 g/mol |

InChI |

InChI=1S/CH3OSi/c1-3-2/h1H3 |

InChI Key |

WDCKRYQAVLUEDJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]=O |

Origin of Product |

United States |

Pollutant Degradation:for the Degradation of Organic Pollutants E.g., Dyes Like Methylene Blue or Rhodamine B , the Mechanism Involves the Powerful Oxidizing Ability of the Photogenerated Holes. These Holes Can Directly Oxidize the Adsorbed Pollutant Molecules. Alternatively, the Holes Can React with Water Molecules or Hydroxide Ions on the Catalyst Surface to Produce Highly Reactive Hydroxyl Radicals •oh , Which Are Non Selective and Potent Oxidizing Agents Capable of Mineralizing a Wide Range of Organic Contaminants into Co₂ and H₂o. the Large Surface Area of Nanostructured Sic Ensures Efficient Adsorption of Pollutants and Provides Ample Active Sites for the Degradation Reactions to Occur.

Emerging Applications in Nanoelectronics and Optoelectronics

Silicon Oxide as a Non-Innocent Surface in Molecular and Nanoelectronics Studies

Silicon oxide (SiOx), a compound ubiquitously employed in the electronics industry as a supportive and insulating medium, has been traditionally regarded as a passive component. nih.gov However, recent research reveals that SiOx is not an "innocent" surface but an active participant that can exhibit a range of intrinsic electrical behaviors. nih.govresearchgate.netphys.org Studies have demonstrated that under certain conditions, a thin layer of SiOx can display phenomena such as resistive switching, nonlinear conduction, current hysteresis, and negative differential resistance. nih.govresearchgate.netarxiv.org These electrical characteristics can closely mimic the behaviors sought in molecular and other nanomaterial-based electronic devices. nih.govarxiv.org

This mimicry poses a significant challenge, as it suggests that the electrical phenomena observed in such systems could originate from the SiOx substrate itself, rather than the intended molecular or nanomaterial component. nih.govresearchgate.net The underlying mechanism for this activity is a process of soft breakdown of the SiOx layer when subjected to a high electrical field. arxiv.org This breakdown leads to the formation of conductive pathways composed of silicon nanocrystals (Si NCs) within the oxide matrix. researchgate.netphys.orgarxiv.org The growth and shrinkage of these nanocrystals in response to electrical stimuli are believed to be the basis for the observed switching mechanisms. researchgate.net This discovery calls for substantial caution and rigorous control experiments in the field of molecular and nanoelectronics to correctly attribute the source of measured electrical properties. nih.govarxiv.org

| Observed Electrical Phenomenon in SiOx | Description | Potential Implication |

| Resistive Switching | The ability to switch between high and low resistance states under an applied voltage. nih.govresearchgate.net | Can be mistaken for memory effects in molecular devices. researchgate.net |

| Nonlinear Conduction | Current-voltage (I-V) relationship is not a straight line. nih.gov | Mimics the complex I-V characteristics of some nanomaterials. |

| Current Hysteresis | The path of the I-V curve differs depending on the direction of the voltage sweep. nih.govresearchgate.net | Can be misinterpreted as charge trapping or conformational changes in molecules. |

| Negative Differential Resistance (NDR) | A region in the I-V curve where the current decreases as the voltage increases. nih.govarxiv.org | A key feature sought for oscillators and amplifiers, which could be falsely attributed to the test material instead of the SiOx. arxiv.org |

Graphene-Silicon Carbide/Oxide Interfaces for Electronic Property Control

The integration of graphene with silicon carbide (SiC) substrates is a leading platform for the development of next-generation electronic devices. mdpi.comfau.euresearchgate.net A critical aspect of this system is the interface between the graphene and the SiC, which often includes a "buffer layer"—a carbon-rich, structurally disordered layer that forms covalent bonds with the SiC surface. mdpi.commdpi.com This buffer layer is not electronically inert; it profoundly influences the properties of the overlying graphene, typically inducing n-type doping by pinning the Fermi level. mdpi.commdpi.com

Controlling the electronic properties of the graphene is paramount for device functionality, and this can be achieved by engineering the graphene-SiC interface. mdpi.comsbpmat.org.br One effective strategy involves modifying the buffer layer through the intercalation of guest species, such as oxygen or metal atoms. mdpi.commdpi.com This process can decouple the graphene from the substrate, altering the charge transfer dynamics. mdpi.com For instance, the presence of an oxide layer at the interface or the intercalation of a metallic layer (like gold or aluminum) within an oxide at the interface can effectively modulate the concentration of charge carriers in the graphene. sbpmat.org.br Furthermore, the application of an external electric field to these graphene-oxide-SiC heterostructures provides a dynamic method for tuning the doping level, which is fundamental for creating functional electronic devices like transistors. sbpmat.org.br This interfacial engineering transforms the system into a versatile platform for designing the electronic properties of graphene. sbpmat.org.br

| Interfacial Configuration | Modification Technique | Effect on Graphene Electronic Properties | Reference |

| Graphene/Buffer Layer/SiC | Standard thermal decomposition | Strong n-type doping due to charge transfer from the buffer layer. | mdpi.commdpi.com |

| Graphene/Oxide/SiC | Controlled oxidation of the SiC surface. | Tuning of charge density modulation. | mdpi.com |

| Graphene/Metal/Oxide/SiC | Intercalation of a metal layer (e.g., Au, Al). | Modulates the concentration of electrons and holes; allows for the formation of conducting channels on the SiC surface. | sbpmat.org.br |

| Graphene/Intercalant/SiC | Intercalation of guest species (e.g., H, O). | Breaks covalent bonds to the substrate, decoupling graphene and reducing doping. | mdpi.com |

Luminescent Nanomaterials Based on Silicon Oxides and Carbon

Hybrid nanomaterials that combine silicon oxides with carbon-based nanostructures are emerging as a promising class of materials for optoelectronic applications due to their unique luminescent properties. mdpi.comresearchgate.netnih.gov These composites typically involve a silicon oxide host, such as silicon-rich oxide (SRO) or porous silicon (PSi), integrated with carbon nanomaterials like carbon nanotubes (CNTs) or graphene oxide (GO). mdpi.comnih.gov SRO itself is a luminescent material, consisting of silicon nanocrystals (Si-ncs) embedded within a silicon dioxide (SiO2) matrix; its light emission stems from quantum confinement effects in the Si-ncs and radiative defects in the oxide. mdpi.com

Detailed studies of hybrid structures made of Porous Silicon (PSi), Silicon-Rich Oxide (SRO), Carbon Nanotubes (CNTs), and Graphene Oxide (GO) reveal a significant ability to modulate their photoluminescence (PL). mdpi.comresearchgate.net The combination of these materials results in notable shifts in the emission spectra compared to the individual components. nih.govdntb.gov.ua Specifically, hybrid structures such as CNTs/SRO and GO/SRO exhibit a distinct shift of their PL spectra toward higher energies (a blue shift) when compared with the emission from PSi or SRO layers alone. mdpi.comdntb.gov.ua

The broad PL emission from these complex structures is a composite of different radiative mechanisms originating from PSi, GO, CNTs, and SRO. mdpi.com Through deconvolution of the PL spectra, specific emission peaks can be attributed to their sources. For example, an emission peak at 1.7 eV in SRO films is linked to non-bridging oxygen hole center defects. mdpi.com In more complex structures like Si-n/PSi/CNTs/SRO, a blue emission observed at 2.8 eV is attributed to luminescent centers within the CNTs, while green emission around 2.5 eV can arise from nitrogen-related defects in the carbon nanostructures. researchgate.net This demonstrated ability to precisely modulate the PL emission by creating specific hybrid structures underscores their potential for developing advanced photonic devices. researchgate.netnih.gov

| Hybrid Structure | Observed PL Peak Energy (eV) | Attributed Origin of Emission | Reference |

| SRO | 1.7 | Non-bridging oxygen hole centers defect. | mdpi.com |

| Si-n/PSi/CNTs/SRO | 2.8 | Luminescent centers in Carbon Nanotubes (CNTs). | researchgate.net |

| Si-n/PSi/CNTs/SRO | 2.5 | Nitrogen-related defects in Carbon Nanotubes (CNTs). | researchgate.net |

| CNTs/SRO & GO/SRO | Shift to higher energy | Combined effect of the hybrid structure. | mdpi.comdntb.gov.ua |

Amorphous Silicon Oxide Alloys in Thin-Film Solar Cells

In the field of thin-film silicon photovoltaics, amorphous silicon oxide (a-SiOx:H) alloys are crucial for advancing the efficiency of multi-junction solar cells. mdpi.com The key advantage of a-SiOx:H is its wide and tunable optical bandgap, which can be adjusted by controlling the oxygen content during deposition. mdpi.com This property makes it an excellent candidate for the top cell absorber layer in tandem or triple-junction solar cells, as a wider bandgap allows the cell to absorb high-energy photons more effectively while passing lower-energy light to the sub-cells below. mdpi.comepj-pv.org

Beyond the absorber layer, doped silicon oxide alloys, particularly in their mixed-phase nanocrystalline form (nc-SiOx:H), serve other vital functions within the solar cell stack. mdpi.com This material is a composite of nanocrystalline silicon (nc-Si:H) embedded in an amorphous silicon oxide (a-SiOx:H) matrix. aip.org This structure provides a unique decoupling of properties: the nc-Si:H phase ensures adequate electrical conductivity, while the oxygen-rich amorphous phase provides high optical transparency and a low refractive index. aip.org Consequently, nc-SiOx:H is successfully used as a superior transparent doped layer and, critically, as an intermediate reflecting layer (IRL) between component cells. mdpi.comaip.org An IRL reflects light that has passed through the top cell back into it, increasing its photocurrent generation and allowing for the use of a thinner absorber layer, which helps to mitigate light-induced degradation. aip.org

A comparison between amorphous silicon carbide (a-SiC:H) and amorphous silicon oxide (a-SiO:H) as high bandgap absorbers showed that while a-SiC:H could produce cells with higher open-circuit voltages (up to 1000 mV), a-SiO:H is also a highly effective material, reaching voltages up to 920 mV. epj-pv.org

| Parameter | a-SiC:H based cell | a-SiO:H based cell |

| Max. Open Circuit Voltage (Voc) | up to 1000 mV | up to 920 mV |

| Source Gas for Alloy | Methane (B114726) (CH4) | Carbon Dioxide (CO2) |

| Primary Application | High bandgap top cell absorber. epj-pv.org | High bandgap top cell absorber. epj-pv.org |

Advanced Characterization Techniques for Carbon Silicon Oxide Structures

Spectroscopic Analysis for Chemical Bonding and Composition

Spectroscopic techniques are indispensable for probing the elemental makeup and the nature of chemical bonds within carbon silicon oxide materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edu When analyzing this compound, XPS provides detailed information about the silicon, carbon, and oxygen environments.

Table 1: Typical XPS Binding Energies for Chemical Bonds in this compound

| Element | Orbital | Chemical Bond | Binding Energy (eV) |

| Silicon | Si 2p | Si-C | ~100.3 - 101.2 |

| Si-O-C | ~101.5 - 102.7 | ||

| SiO₂ | ~103.5 - 103.7 | ||

| Carbon | C 1s | C-Si | ~282.0 - 283.6 |

| C-C | ~284.4 - 284.8 | ||

| C-O | ~288.6 - 288.7 | ||

| Oxygen | O 1s | O-Si | ~532.0 - 533.3 |

Note: Binding energies are approximate and can vary based on specific material composition and instrumental calibration.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum. In the context of this compound, FTIR is instrumental in characterizing the vibrational modes of various functional groups.

Table 2: Characteristic FTIR Absorption Bands in this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Bond Type |

| ~800 | δ(Si-C) | Si-CH₃ |

| ~930 | Si-OH | |

| ~1024 | ν(Si-O-C) | Si-O-C |

| ~1093 | ν(Si-O-Si) | Si-O-Si |

| ~1263 | δ(CH₃) | Si-CH₃ |

Note: ν denotes stretching vibrations and δ denotes bending (deformation) vibrations.

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is particularly effective for characterizing the carbonaceous phase within silicon oxycarbide materials.

The Raman spectrum of SiOC typically exhibits two prominent bands related to the carbon network: the D band and the G band. researchgate.net The G band, appearing around 1590 cm⁻¹, is associated with the in-plane stretching of sp²-hybridized carbon atoms in a graphitic structure. nih.gov The D band, typically found near 1350 cm⁻¹, is induced by disorder and defects in the carbon lattice. nih.gov The intensity ratio of the D band to the G band (ID/IG) is often used to quantify the degree of disorder or the size of the graphitic domains within the carbon phase. acs.org In some cases, a D' band may also be observed as a shoulder on the G band, around 1620 cm⁻¹, which is also indicative of disorder. nih.gov The analysis of these bands, including their position, width, and relative intensities, allows for a detailed characterization of the segregated carbon phase, including the presence of nano-crystalline graphite (B72142) and the nature of defects. nih.gov

Table 3: Key Raman Bands for Carbon Network Analysis in SiOC

| Band | Wavenumber (cm⁻¹) | Origin |

| D Band | ~1350 | Disorder-induced A₁g symmetry mode |

| G Band | ~1590 | In-plane stretching of sp² carbon (E₂g symmetry) |

| D' Band | ~1620 | Disorder-induced double resonance process |

Note: Wavenumbers are approximate and can shift depending on factors like temperature and laser excitation energy.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography, morphology, and nanostructure of this compound films and materials.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It is a valuable tool for quantifying surface roughness and identifying localized defects on SiOC films. spectraresearch.com

AFM operates by scanning a sharp tip over the surface of the sample, and the deflection of the cantilever holding the tip is measured to create a topographical map. universitywafer.com This allows for the determination of various roughness parameters, such as the root mean square (RMS) roughness and the average roughness (Ra). icspicorp.com For SiOC films, AFM has been used to measure peak-to-valley roughness values of around 2 nm, indicating a relatively smooth surface. researchgate.net The high spatial resolution of AFM also enables the visualization and characterization of nanoscale defects, such as pinholes or particulates, which can influence the material's properties. spectraresearch.com

Table 4: Representative Surface Roughness Values for SiOC Films Measured by AFM

| Film Type | Deposition Method | RMS Roughness | Reference |

| SiOC Waveguide | Not Specified | ~2 nm (peak-to-valley) | researchgate.net |

| ZAO Thin Film | DC reactive magnetron sputtering | 14.52 - 25.07 nm | chalcogen.ro |

Note: Roughness values are highly dependent on deposition conditions and processing.

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. universitywafer.com It is widely used to examine the surface morphology, microstructure, and nanostructural features of this compound materials. jejunu.ac.krresearchgate.net

SEM provides high-resolution images that can reveal details about grain size, film uniformity, and the presence of any cracks or pores. researchgate.netresearchgate.net In the study of SiOC, SEM has been employed to analyze the surface of films after bioactivity tests, showing the precipitation of hydroxyapatite. researchgate.net It is also instrumental in visualizing fabricated nanostructures, such as nanowire arrays, providing critical information on their dimensions and arrangement. researchgate.net The versatility of SEM allows for the characterization of a wide range of SiOC-based materials, from thin films to more complex nanostructured architectures. researchgate.netrsc.org

Diffractometric and Structural Order Investigations

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. When applied to this compound, XRD can provide valuable information about the degree of crystallinity and identify the different phases present in the material. utah.edunih.gov The fundamental principle behind XRD is Bragg's Law, which relates the wavelength of incident X-rays to the angle of diffraction and the inter-planar spacing of a crystalline material. utah.edu

In a typical XRD experiment, a beam of X-rays is directed at the this compound sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). Crystalline phases within the material will produce sharp diffraction peaks at specific angles, which are characteristic of their crystal structure. utah.edu The positions and intensities of these peaks can be compared to standard diffraction patterns in databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phases present. For instance, sharp peaks corresponding to crystalline silicon or various silicon carbide polytypes can be identified. researchgate.netresearchgate.net

Conversely, amorphous or poorly crystalline materials will produce broad, diffuse humps in the XRD pattern instead of sharp peaks. utah.eduxray.cz This is because the lack of long-range order in amorphous materials results in a wide distribution of interatomic distances. utah.edu For this compound, a broad peak around a 2θ value of 23° is often associated with the presence of amorphous carbon. researchgate.net The relative areas of the crystalline peaks and the amorphous halo can be used to estimate the percent crystallinity of the sample. utah.edursc.org

Powder X-ray Diffraction (PXRD) is a specific application of XRD where the sample is in a powdered or polycrystalline form. This ensures that all possible crystal orientations are represented in the diffraction pattern, which is crucial for accurate phase identification and quantification. empa.ch For multiphase materials like this compound, PXRD is essential for distinguishing between different crystalline components. xray.cz However, identifying minor phases can be challenging, and it may be necessary to combine PXRD with other techniques like elemental analysis for unambiguous phase identification. xray.cz

| Crystalline Phase | Characteristic 2θ Peaks (°) (Cu Kα radiation) | Reference |

|---|---|---|

| Crystalline Silicon (c-Si) | 28.4, 47.3, 56.1 | ppu.edu |

| Amorphous Carbon | Broad peak around 23° | researchgate.net |

| Amorphous Silicon Dioxide (a-SiO2) | Broad feature around 22° | ppu.edu |

Ellipsometric Characterization of Optical Properties and Film Thickness

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the optical properties and thickness of thin films. researchgate.netyoutube.com It measures the change in polarization of light upon reflection from a sample surface. spectroscopyonline.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light. spectroscopyonline.com By analyzing the Ψ and Δ spectra over a range of wavelengths and angles of incidence, one can extract information about the film's refractive index (n), extinction coefficient (k), and thickness. spectroscopyonline.comdtic.mil

For this compound thin films, spectroscopic ellipsometry is a valuable tool for non-destructive characterization. jkps.or.kr The thickness of the film can be determined with high precision, often at the nanometer or even sub-nanometer scale. spectroscopyonline.commdpi.com This is particularly important for applications in microelectronics and optoelectronics where precise control over film thickness is critical.

The optical constants, n and k, provide insights into the electronic structure and composition of the this compound film. The refractive index is related to how light propagates through the material, while the extinction coefficient is a measure of light absorption. mdpi.com These properties are dependent on the relative amounts of silicon, carbon, and oxygen, as well as the material's density and microstructure. jkps.or.krresearchgate.net For instance, the presence of silicon nanocrystals within a silicon oxide matrix will significantly alter the optical properties of the film. researchgate.net

To analyze the ellipsometric data from complex structures like this compound, a multilayer optical model is typically employed. jkps.or.kraip.org This model represents the sample as a stack of layers, each with its own thickness and dielectric function (or optical constants). The dielectric function, ε(E) = ε1(E) + iε2(E), is a complex quantity that describes the optical response of a material to an electromagnetic field.

For composite materials like this compound, where distinct phases of silicon, carbon, and silicon oxide may coexist, the dielectric function of the composite layer is often described using an effective medium approximation (EMA). jkps.or.krrepec.org The Bruggeman EMA is a commonly used model that treats the composite as a random mixture of its constituent materials. aip.org By fitting the model-generated Ψ and Δ spectra to the experimental data, the volume fractions of the different phases within the film can be determined. jkps.or.kr

Different models for the dielectric function of the constituent materials can be used. For silicon, various models exist, such as the Herzinger-Johs parametrized semiconductor function. researchgate.net The choice of the model for the dielectric function is crucial for accurately describing the optical properties of the silicon and carbon junctions within the material. researchgate.net For example, a transition region between a silicon dioxide layer and an amorphous silicon layer can be modeled as a mixture of the optical properties of both materials. aip.org

| Parameter | Description | Typical Value/Range for SiO2 | Reference |

|---|---|---|---|

| Refractive Index (n) at 632.8 nm | Ratio of the speed of light in vacuum to the speed of light in the material. | ~1.46 | mdpi.com |

| Film Thickness | The physical thickness of the this compound layer. | Can be measured from nanometers to micrometers. | spectroscopyonline.comresearchgate.net |

| Band Gap | The energy difference between the valence and conduction bands. | ~9 eV | nih.gov |

Advanced In Situ Characterization Methods for Reaction Monitoring

In situ characterization techniques are powerful tools for studying chemical reactions and material transformations as they occur in real-time, under realistic reaction conditions. youtube.comacs.org This provides a dynamic view of the processes, which is often lost in conventional ex situ analysis performed before and after the reaction.

In situ infrared (IR) spectroscopy is a widely used technique for investigating catalytic reaction mechanisms at a molecular level. acs.orgnih.gov By monitoring the vibrational modes of molecules adsorbed on the catalyst surface, it is possible to identify reaction intermediates and understand their transformation pathways. acs.org For reactions involving this compound materials, in situ IR spectroscopy can track changes in the chemical bonding, such as the formation and breaking of Si-O, Si-C, and C-O bonds. nih.gov For example, the interaction of precursor molecules with the functional groups of a polymer during sequential infiltration synthesis to form silicon dioxide can be followed in real-time. nih.gov

In situ X-ray spectroscopy techniques, such as X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS), provide element-specific information about the electronic structure and chemical state of the catalyst. cam.ac.ukrsc.org These techniques can be performed under reaction conditions to monitor changes in the oxidation state of the active sites and the composition of the catalyst surface. acs.org For instance, in situ XPS can be used to study the interactions between a metal catalyst and a this compound support during processes like carbon nanotube growth. cam.ac.uk

Muon Spin Spectroscopy (µSR) is a sensitive nuclear technique that uses implanted muons as microscopic magnetic probes to investigate the local magnetic and electronic environment in materials. ethz.ch Low-energy µSR is particularly well-suited for studying thin films and interfaces in a depth-resolved manner. ethz.ch

In the context of this compound and related silicon-based materials, µSR can provide unique insights into the microstructure near interfaces, such as the SiO2-SiC interface. ethz.ch The implanted positive muons can exist in different charge states (paramagnetic and diamagnetic) depending on the local carrier concentration and defect density. ethz.ch By analyzing the precession of the muon spin in an external magnetic field, information about the local electronic properties can be obtained. For example, µSR has been used to study the effects of annealing on the near-interface region of thermally grown SiO2 on SiC, revealing changes in defect passivation and carrier concentration. ethz.ch This technique can distinguish between different regions within the material, such as the bulk oxide, the interface, and the underlying semiconductor, providing a detailed picture of the microstructure. ethz.ch

| Technique | Information Obtained | Application to this compound | Reference |

|---|---|---|---|

| In Situ Infrared Spectroscopy | Identification of surface species and reaction intermediates. | Monitoring the formation of Si-O-C bonds during synthesis or catalysis. | nih.govnih.gov |

| In Situ X-ray Spectroscopy (XAS, XPS) | Elemental composition, chemical state, and electronic structure. | Studying catalyst-support interactions and changes in oxidation states during reactions. | acs.orgcam.ac.ukrsc.org |

| Muon Spin Spectroscopy (µSR) | Local magnetic and electronic properties, defect studies, interface characterization. | Probing the microstructure and electronic properties of interfaces in SiC-based devices. | ethz.ch |

Theoretical and Computational Investigations of Carbon Silicon Oxide Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Defects

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to CSiO materials to understand their fundamental properties. qut.edu.au

DFT calculations are instrumental in determining the influence of defects on the electronic properties of CSiO. The introduction of oxygen into amorphous carbon-silicon (a-CSi:H) films to form hydrogenated amorphous carbon-silicon oxide (a-CSiO:H) allows for the modification of the carbon-silicon network. This, in turn, varies the mechanical and optical properties of the material. avsconferences.org For instance, the optical band gap of amorphous carbon-silicon oxide alloy (a-SiOC:H) can be controlled and has been observed to range from 1.9 to 2.9 eV. avs.org

Defects, such as dangling bonds and variations in bond lengths, can introduce energy levels within the band gap, significantly altering the material's conductivity and optical absorption characteristics. For example, in quasi-two-dimensional SiC, which can be considered a related system, defects can induce states within the band gap. researchgate.net Theoretical studies on two-dimensional SiC have shown bond lengths ranging from 1.77 Å to 1.89 Å and a large bandgap of about 2.5 eV. researchgate.net

Interactive Table: Calculated Properties of a-SiOC:H Films

| Property | Range of Values |

| Young's Modulus | 9 – 24 GPa |

| Hardness | 0.9 – 4.1 GPa |

| Refractive Index (at 633 nm) | 1.58 – 1.68 |

| Extinction Coefficient (at 250 nm) | 0.05 – 0.19 |

| Optical Band Gap | 1.9 – 2.9 eV |

| Water Contact Angle | 50 – 83 deg |

| Surface Free Energy | 35 – 50 mN/m |

This table is based on data presented for amorphous carbon-silicon oxide alloy (a-SiOC:H) films. avs.org

DFT calculations provide a means to explore the reaction pathways and mechanisms at the atomic level. For instance, DFT has been used to understand the adsorption of precursor molecules on SiO2 surfaces, which is relevant to the deposition of CSiO films. avsconferences.org These calculations can reveal the energetics of bond formation and dissociation, providing insights into the growth and modification of these materials.

In a study on the interaction of CO2 with silicon surfaces, DFT calculations showed that a surface SiH site could dissociate CO2 into CO and Si-OH. researchgate.net This highlights the capability of DFT to unravel complex surface reactions. Furthermore, DFT calculations have been employed to investigate the intercalation of ions in carbonaceous materials, which is a key process in battery applications. researchgate.net For example, in the context of sodium-ion batteries, DFT has been used to study the adsorption of Sb2S3 on carbon matrices, revealing that doping the carbon with heteroatoms enhances this adsorption. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations of Atomic-Scale Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the dynamic behavior and structural properties of materials like CSiO.

MD simulations have been used to model the complex network structures of CSiO materials. In hydrogenated amorphous carbon-silicon oxide (a-CSiO:H) films, the degree of organic/inorganic character and the cross-linking of the carbon-silicon network can be controlled during fabrication. avsconferences.org The incorporation of oxygen atoms leads to the formation of new chemical bonds such as Si-O, C-O, and C=O, which modifies the network and, consequently, the material's properties. avsconferences.org

For example, MD simulations have been used to create model SiOCH films by depositing various monomers. The properties of these simulated films, such as density and atomic composition, are highly dependent on the deposition conditions. avs.org

MD simulations are well-suited to investigate the effects of thermal processing on the structure of CSiO. Annealing can induce significant structural rearrangements, and MD simulations can track these changes at an atomic level. For instance, MD simulations have been used to study the initial nucleation and annealing-induced roughening of Ge nanoclusters on Si(110), a process that shares similarities with the thermal treatment of CSiO films. science.gov

In the context of SiC, reactive molecular dynamics simulations have been employed to study its temperature-dependent oxidation behavior. researchgate.net These simulations can reveal how the structure changes in response to high temperatures and an oxidative environment.

Quantum-Chemical Calculations on Intercalation and Reaction Energetics

Quantum-chemical calculations, which include methods like DFT, are crucial for understanding the energetics of reactions and intercalation processes in CSiO systems, particularly in energy storage applications.

These calculations can determine the binding energies of intercalating species and the energy barriers for their diffusion. For instance, in the study of Sb2S3/carbon-silicon oxide nanofibers for sodium-ion batteries, quantum-chemical calculations can elucidate the interaction between the Sb2S3 and the CSiO matrix. mdpi.comoaes.cc Such calculations have shown that doping carbon substrates with heteroatoms can increase adsorption energies and improve the diffusion properties of Na+ ions. mdpi.com

Furthermore, quantum chemistry computations are valuable for studying reaction intermediates and thermodynamic properties. rsc.org For example, DFT calculations have been used to investigate the adsorption of CO2 on silicon surfaces, revealing the most favorable sites for CO2 reduction reactions. researchgate.net

Studies on Lithium-Ion Intercalation in Silicon/Carbon Composites

The quest for next-generation lithium-ion batteries has spurred significant research into silicon-carbon composite anodes. Silicon offers a very high theoretical specific capacity, but it suffers from massive volume expansion during lithiation, leading to poor cycle life. bohrium.comalbany.edu Carbon-based frameworks are introduced to buffer this expansion and improve conductivity. albany.edu

Theoretical studies focus on understanding the mechanism, kinetics, and structural evolution of these composites during the electrochemical intercalation and deintercalation of lithium. bohrium.com First-principles and density functional theory (DFT) calculations are employed to study Li-ion diffusion behaviors and the electronic structures of various Li-Si alloys. aidic.it These computational methods help to explore the primary mechanism of lithium intercalation and the associated volume expansion at the atomic and electronic levels. aidic.it

Research has shown that creating porous silicon structures encapsulated within carbon can mitigate the expansion issues. bohrium.com Computational modeling helps to determine the optimal parameters for these composites. For instance, studies have investigated the ideal mass fraction of silicon within a carbon framework to maximize anode capacity. mdpi.com One theoretical study using a 2D-pillared graphene model found that an optimal silicon concentration of ~13–18 wt.% could achieve a capacity of ~1500 mAh∙g⁻¹. mdpi.com

Table 1: Theoretical Capacity of 2D-Pillared Graphene with Silicon Fillers

| Silicon Concentration (wt. %) | Theoretical Capacity (mAh∙g⁻¹) | Key Observation |

|---|---|---|

| ~13-18% | ~1500 | Optimal concentration for maximum capacity. mdpi.com |

| 27.3% | 1378.6 | A layer of lithium appears between silicon and carbon. mdpi.com |

These theoretical explorations provide critical guidance for designing new silicon-based anode materials with improved reversible capacity and structural stability. aidic.it

Computational Analysis of Carbon Dioxide Reaction Mechanisms

Computational chemistry provides powerful insights into the reaction mechanisms between carbon dioxide (CO₂) and silicon-containing compounds. Under ambient conditions, silica (B1680970) (SiO₂) is largely unreactive with CO₂, but this changes under high pressure and temperature, such as those found in the Earth's mantle. hpstar.ac.cn

Density functional theory (DFT) and molecular dynamics calculations have been used to investigate the chemical reactions between zeolite (a porous silica) and CO₂ under these extreme conditions. hpstar.ac.cn The simulations showed that reactions occur on the silica surface within the zeolite's cavities, forming unidentate, bidentate, and bridged carbonates. hpstar.ac.cn Upon cooling from a melt, CO₂ and SiO₂ can form a solid with disordered silicon and carbon sites, which is thermodynamically stable above 9 GPa. hpstar.ac.cn

Other computational studies have explored CO₂ reduction mediated by silicon compounds. researchgate.net Using DFT, researchers have investigated the mechanistic pathways for CO₂ reduction to carbon monoxide (CO) by specialized silicon molecules. researchgate.net These calculations reveal the crucial role of silicon-centered lone pairs in activating CO₂ and the formation of key intermediates with a strained Si-C-O ring, which facilitates the extrusion of CO. researchgate.net Similarly, the reaction of CO₂ with α-siloxy silanes, assisted by cesium fluoride, has been studied via DFT calculations, confirming that the reaction proceeds through carbanionic intermediates. researchgate.net

Modeling of Structure-Property Relationships

A key goal in materials science is to understand and predict how a material's atomic structure dictates its macroscopic properties. arxiv.org For complex amorphous materials like carbon silicon oxides, computational modeling is essential for uncovering these structure-property relationships. arxiv.orgacs.org

Theoretical Prediction of Dielectric Properties Based on Chemical Structure

The dielectric constant is a critical property for insulating films in semiconductor devices. Carbon-doped silicon dioxide (SiOCH) films are investigated as low-dielectric constant (low-k) materials. researchgate.net Theoretical methods have been developed to create molecular models of these amorphous, cross-linked polymers to study their mechanical and dielectric properties. researchgate.net

Table 2: Atomic Contributions to Polarizability in SiCOH Systems

| Atom | Contribution (C² m²/J) |

|---|---|

| Silicon (Si) | 4.7 × 10⁻⁴⁰ |

| Carbon (C) | 2.5 × 10⁻⁴⁰ |

| Hydrogen (H) | -0.25 × 10⁻⁴⁰ |

| Oxygen (O) | (-0.75(Si:O) + 1.8) × 10⁻⁴⁰ |

Source: researchgate.net

Kinetic Modeling of Formation and Degradation Processes

Kinetic models are used to describe the rates and mechanisms of chemical processes, such as the formation of oxide layers on substrates. These models are crucial for controlling manufacturing processes in the semiconductor industry.

Silicon and Carbon Emission Models in Oxidation Processes

The thermal oxidation of silicon carbide (SiC) is more complex than that of pure silicon. The widely-used Deal-Grove model, which describes silicon oxidation well, is not sufficient for SiC, especially in the early stages of oxidation. nih.govresearchgate.net To address this, a more sophisticated kinetic model known as the "silicon and carbon (Si-C) emission model" was proposed. researchgate.netscientific.netsaitama-u.ac.jp

This model takes into account the emission of both silicon (Si) and carbon (C) atoms from the SiC–oxide interface into the growing oxide layer. researchgate.netscientific.net These emitted interstitial atoms are believed to suppress the oxidation rate at the interface. researchgate.net The model considers that the interfacial reaction rate is reduced by the accumulation of these emitted Si and C atoms. researchgate.net

Calculations based on the Si-C emission model show good agreement with measured oxide growth rates for both the silicon-face and carbon-face of SiC across the entire oxide thickness range. scientific.netsaitama-u.ac.jp The model successfully reproduces the high growth rate observed in the thin oxide regime, which other models fail to explain. researchgate.net By fitting the model to experimental data, researchers can deduce key parameters that reveal differences in the oxidation mechanism between the polar faces of SiC. saitama-u.ac.jp For instance, the Si emission rate is found to be significantly larger for the Si-face than the C-face. saitama-u.ac.jp

Table 3: Parameters for the Si-C Emission Model in SiC Oxidation

| Parameter | Description | C-face Value | Si-face Value |

|---|---|---|---|

| k₀ (cm/s) | Interfacial reaction rate coefficient | 3.0 x 10⁻⁸ | 1.0 x 10⁻⁷ |

| ν_Si | Si emission ratio per oxidation reaction | 0.003 | 0.03 |

| ν_C | C emission ratio per oxidation reaction | 0.003 | 0.003 |

| C_Si * (cm⁻³) | Solubility limit of Si interstitials | 1.0 x 10²⁰ | 1.0 x 10²⁰ |

| C_C * (cm⁻³) | Solubility limit of C interstitials | 1.0 x 10²⁰ | 1.0 x 10²⁰ |

Source: Data derived from curve fits in saitama-u.ac.jp

This kinetic model, which accounts for the emission and diffusion of both silicon and carbon interstitials, provides a more complete and accurate description of the SiC oxidation process. researchgate.netsaitama-u.ac.jp

Defect Chemistry and Engineering in Carbon Silicon Oxide

Identification and Characterization of Intrinsic Defects

Intrinsic defects, which are disruptions in the ideal crystal lattice involving the native atoms of the material, are fundamental to the behavior of carbon silicon oxide systems. These defects, including interstitials, vacancies, and bonding imperfections, introduce localized energy states within the material's band gap, profoundly affecting its electronic properties.

Within the silicon dioxide (SiO₂) layer, particularly at or near the interface with silicon carbide (SiC), specific defects have been identified as significant contributors to device performance degradation. Among the most studied are silicon interstitials and carbon dimers. aip.orgresearchgate.netaps.org

Silicon Interstitials : These defects involve silicon atoms occupying positions outside of the regular lattice sites within the SiO₂ network. Theoretical calculations suggest that silicon interstitials in SiO₂ are a potential source of the large density of interface states observed experimentally near the conduction band of 4H-SiC. researchgate.net

Carbon Dimers : Carbon dimers consist of two carbon atoms bonded together, often substituting for oxygen atoms within the SiO₂ matrix. aip.org These can form Si-C-Si bridges in place of the standard Si-O-Si structure. aip.org Such doubly bonded C-C dimers are considered candidate defects that introduce energy levels near the SiC conduction band. aip.orgaps.org First-principles calculations have identified various configurations of these carbon pair defects at the SiC/SiO₂ interface. aps.org The presence of these carbon-related defects, including interstitial carbon dimers, in the oxide is a critical factor in the electronic structure of the interface. bme.hu

The interface between silicon carbide and silicon dioxide is a complex region where the oxidation process can introduce a high density of defects into the SiC side of the junction. aip.orgmdpi.comtuwien.ac.at Key among these are carbon interstitials and silicon vacancies. aip.orgmdpi.comtuwien.ac.at

Carbon Interstitials : These defects occur when carbon atoms are injected into the SiC lattice, occupying sites between regular lattice points. aip.orgtuwien.ac.at The oxidation process itself is understood to be a source of these interstitials. ncl.ac.ukscientific.net Calculations show that both single carbon interstitials and carbon pair interstitials can introduce trap states near both the conduction and valence bands of SiC. aip.org The interface has been found to stabilize carbon interstitials, lowering their energy relative to their position in bulk SiC. ncl.ac.uk These defects are considered a potential cause for the low channel mobility in SiC-based metal-oxide-semiconductor field-effect transistors (MOSFETs). tuwien.ac.at

Silicon Vacancies (VSi) : A silicon vacancy is created when a silicon atom is missing from its lattice site. In SiC, this leaves behind four carbon atoms with dangling bonds. tuwien.ac.at These vacancies are known to be important electrical defects. scientific.net The oxidation process can inject silicon vacancies into the SiC substrate. scientific.net Theoretical studies indicate that silicon vacancies give rise to defect states located closer to the valence band. aip.orgtuwien.ac.at The migration of these vacancies is significantly hindered in the immediate vicinity of the SiC/SiO₂ interface, which can lead to their accumulation in this critical region. scientific.net

| Defect Type | Location | Description | Impact on Electronic Structure | Source Citation |

|---|---|---|---|---|

| Silicon Interstitial | SiO₂ | Silicon atom at a non-lattice site. | Creates states near the SiC conduction band. | aip.orgresearchgate.net |

| Carbon Dimer | SiO₂ / Interface | Two bonded carbon atoms (C=C), can substitute for O atoms. | Creates states near the SiC conduction band. | aip.orgaps.org |

| Carbon Interstitial | SiC / Interface | Carbon atom at a non-lattice site. | Introduces traps near both conduction and valence bands. | aip.orgtuwien.ac.atncl.ac.uk |

| Silicon Vacancy (VSi) | SiC / Interface | A missing silicon atom from the lattice. | Creates traps closer to the SiC valence band. | aip.orgtuwien.ac.atscientific.net |

In carbon-doped silicon oxide (SiOC:H or CDO) films, which are used as low-k dielectric materials, carbon is intentionally incorporated to lower the dielectric constant. The bonding structure of this carbon is critical to the film's properties.

Carbon dangling bonds are a significant type of paramagnetic defect in these films. researchgate.net These defects, where a carbon atom has an unpaired electron, are correlated with increased leakage currents, particularly at lower electric fields. researchgate.net The formation of these dangling bonds can occur during processing. For instance, upon thermal annealing, Si-CH₃ groups can undergo thermal decomposition. psu.edu This process can create dangling bonds which may subsequently re-bond to form Si-C linkages. psu.edu

Influence of Oxidation Environment on Defect Formation

The conditions under which silicon carbide is oxidized to form silicon dioxide have a profound effect on the type and concentration of defects generated at the interface. The partial pressure of oxygen is a key parameter that can be controlled to engineer the defect landscape.

First-principles calculations have systematically shown that the oxidation environment—specifically whether it is oxygen-rich or oxygen-poor—determines the stability and formation energies of various carbon defects. aip.orgarxiv.orgresearchgate.netaip.org

Oxygen-Rich Conditions : In an environment with a high chemical potential of oxygen, the formation of numerous carbon-related defects is energetically favorable. aip.orgarxiv.org Under these conditions, the chemical potential of silicon is low, which facilitates the creation of silicon vacancies and, simultaneously, carbon clusters. arxiv.org Defects such as the dicarbon antisite ((C₂)Si) in the SiC and a variety of carbon-dimer defects at the interface (e.g., Si-CO-CO₂, Si-CO-CO-Si) are found to be stable. aip.orgresearchgate.netaip.org These defects create localized energy levels within the SiC band gap that are detrimental to the performance of both n-channel and p-channel MOSFETs. aip.orgaip.org

Oxygen-Poor Conditions : Conversely, under oxygen-poor conditions, the formation energies of these carbon defects are relatively high compared to the formation energies of CO and CO₂ molecules. aip.orgarxiv.org This suggests that in an O-poor environment, carbon atoms are more likely to be removed from the interface as gaseous species rather than remain to form defects. arxiv.org Therefore, from a static energetics perspective, performing the oxidation of SiC under high-temperature, oxygen-poor conditions is an effective strategy to suppress the generation of carbon-related defects at the interface. aip.orgarxiv.orgresearchgate.netaip.org

| Oxidation Condition | Characteristics | Stable/Favorable Defects | Effect on Defect Concentration | Source Citation |

|---|---|---|---|---|

| Oxygen-Rich | High oxygen chemical potential; Low silicon chemical potential. | Dicarbon antisite ((C₂)Si), Interface carbon-dimers (Si-CO-CO₂, etc.). | Facilitates creation of critical carbon defects. | aip.orgarxiv.orgresearchgate.netaip.org |

| Oxygen-Poor | Low oxygen chemical potential. | Formation energies of carbon defects are high. | Suppresses the generation of carbon defects. | aip.orgarxiv.orgresearchgate.netaip.org |

Impact of Carbon Nanodomains and Clusters on Material Properties

Beyond individual point defects, the agglomeration of carbon atoms into nanodomains and clusters at or near the SiC/SiO₂ interface has a significant impact on material properties. The selective oxidation of silicon from the SiC lattice can leave behind excess carbon, which can precipitate into these clusters. researchgate.netaip.org

Evidence from various analytical techniques has confirmed the presence of nanometer-sized carbon clusters at the thermally oxidized SiC interface. researchgate.netaip.org These clusters, which can be 2-5 nm in diameter, are often resistant to etching and can possess a mixture of graphitic (sp²) and amorphous (sp³) bonded carbon. aip.org The density of these carbon clusters has been found to correlate with the density of electrically active interface states. researchgate.net

The formation of these clusters is considered a primary reason for the severe degradation of carrier mobility in the channel of SiC MOSFETs. aip.orgaip.org Calculations show that only carbon clusters have a sufficiently low formation energy to explain the high defect densities inferred from electrical measurements. aip.org These carbon nanodomains and clusters act as scattering centers for charge carriers and introduce a high density of near-interface traps (NITs), fundamentally limiting device performance. aip.org

Formation during High-Temperature Oxidation

The thermal oxidation of silicon carbide (SiC) to form a silicon dioxide (SiO₂) layer is a fundamental process in the fabrication of metal-oxide-semiconductor (MOS) devices. However, this high-temperature process is a significant source of defects within the resulting this compound (CSiO) interface and the near-interface oxide layer. aip.orgipme.ru The oxidation of SiC inherently involves the release of carbon atoms. aps.org If not efficiently removed, these carbon atoms can aggregate and form various defects.

During oxidation, especially under oxygen-rich conditions and typical temperatures around 1600 K, a significant portion of carbon atoms may remain near the interface rather than being ejected as carbon monoxide (CO) or carbon dioxide (CO₂) molecules. aip.org This can lead to the formation of carbon-related defects. aps.org Studies have shown that high-temperature oxidation above 1400°C (approximately 1670 K) followed by rapid cooling can reduce defects at the SiC/SiO₂ interface. aip.org Similarly, post-oxidation annealing in a very low oxygen partial pressure argon (Ar) environment at high temperatures (around 1500°C or 1770 K) is also considered effective in reducing defects. arxiv.org

The composition of the gas environment during oxidation also plays a crucial role. For instance, the presence of carbon in steel during high-temperature oxidation can increase the formation of blisters by generating CO and/or CO₂ gas at the scale/matrix interface. researchgate.net In the context of SiC oxidation, the formation of a low-melting eutectic phase of fayalite (Fe₂SiO₄) and wüstite (FeO) at sufficiently high temperatures can accelerate scaling and intergranular oxidation. jst.go.jp

The formation of defects such as bubbles and pits can occur in the SiO₂ film as its thickness increases due to longer exposure times or higher temperatures. ipme.ru Atomistic and electronic structure calculations have elucidated the nucleation of carbon clusters with diameters of 2–5 nm during thermal oxidation. aip.org These clusters are resistant to hydrofluoric acid (HF) etching and exhibit a mixture of graphitic (sp²) and amorphous (sp³) carbon bonds. aip.org

Effects on Electronic Band Structure and Performance

Defects in this compound significantly alter the electronic properties of the material, primarily by introducing defect states within the band gap. coventry.ac.uk These defect states can act as traps for charge carriers, leading to a degradation of device performance, such as reduced carrier mobility in metal-oxide-semiconductor field-effect transistors (MOSFETs). aip.org

The types of defects and their energy levels within the band gap are varied:

Carbon-Related Defects: Carbon interstitials and carbon pairs can introduce states near both the conduction and valence bands. aip.org Specifically, carbon pair defects, consisting of two adjacent sp² hybridized carbon atoms, can contribute to the density of defect states in the lower, mid, and upper regions of the SiC band gap. aps.orgresearchgate.net Theoretical calculations suggest that defects like di-carbon antisites ((C₂)Si) in the SiC side are stable under oxygen-rich conditions and create levels near the conduction band edge, which are critical for n-channel MOSFETs. aip.orgarxiv.org Other carbon-dimer defects at the interface are stable under similar conditions and introduce levels closer to the valence band edge, impacting p-channel MOSFETs. aip.orgarxiv.org

Silicon-Related Defects: Silicon vacancies tend to create traps closer to the valence band. aip.org

Impurity-Related Defects: Impurities from deposition precursors, such as carbon and nitrogen, can also induce midgap states if they possess dangling bonds. aip.org For instance, a carbon defect with a dangling bond can create an occupied state near the Fermi level, above the valence band top. aip.org

The presence of these defects modifies the electronic band structure, leading to several detrimental effects on device performance:

Reduced Carrier Mobility: The high density of defect states near the conduction band is a primary reason for the low channel mobility observed in SiC MOSFETs. aip.orgresearchgate.net These defects act as scattering centers for charge carriers. aip.org

Threshold Voltage Instability: Charge trapping at the SiO₂/SiC interface can cause instabilities in the threshold voltage of MOSFETs. aip.org

Increased Leakage Current: Certain defects, like a C=O defect where both π bonding and π* antibonding orbitals are occupied, can form midgap states that increase leakage current. aip.org

The following table summarizes the types of defects and their impact on the electronic band structure:

| Defect Type | Location of Energy Levels in Band Gap | Impact on Device Performance |

| Carbon Interstitials & Pairs | Near conduction and valence bands | Reduced carrier mobility, threshold voltage instability |

| Di-carbon Antisite ((C₂)Si) | Near conduction band edge | Critical for n-channel MOSFETs |

| Interface Carbon-Dimer Defects | Near valence band edge | Critical for p-channel MOSFETs |

| Silicon Vacancy | Near valence band | Carrier trapping |

| Impurity Atoms (C, N) with Dangling Bonds | Midgap states | Reduced carrier mobility, increased leakage current |

Passivation Strategies for Defect States

To mitigate the detrimental effects of defects, various passivation strategies are employed. These techniques aim to neutralize the electrically active defect states, thereby improving device performance and reliability. mdpi.com Passivation can be broadly categorized into chemical and physical methods. Chemical passivation focuses on minimizing defect trap states to enhance charge transfer, while physical passivation involves isolating functional coatings to prevent degradation. nih.gov

Hydrogen and Nitrogen Passivation Effects

Hydrogen and nitrogen are two of the most common and effective elements used for passivating defects in the CSiO system.

Hydrogen Passivation:

Hydrogen annealing, particularly forming gas annealing (FGA), is a standard process for passivating defects. jos.ac.cn Atomic hydrogen can effectively passivate dangling bonds associated with carbon defects. aip.orgosti.gov Theoretical studies indicate that hydrogen can terminate both silicon and carbon dangling bonds. jos.ac.cnresearchgate.net For example, a single carbon interstitial or a pair of carbon atoms can have their associated dangling bonds passivated by hydrogen. aip.org Calculations have shown that two hydrogen atoms can remove the defect state associated with a single carbon atom by bonding to the oxygen and carbon atoms in the defect structure. osti.gov

However, the effectiveness of hydrogen passivation can depend on the specific defect and the process conditions. While it is effective for isolated dangling bonds, its impact on more complex defects like carbon clusters may be limited. jos.ac.cn Additionally, excessive accumulation of hydrogen ions (H+) can contribute to positive charge accumulation at the SiC/SiO₂ interface. researchgate.net

Nitrogen Passivation:

Nitrogen passivation, often carried out through annealing in nitric oxide (NO) or nitrous oxide (N₂O), is a widely used technique to improve the quality of the SiC/SiO₂ interface. aip.org The incorporated nitrogen tends to concentrate at the interface and is believed to have a dual role:

Decomposition of Carbon Clusters: Nitrogen can break down carbon clusters, which are a significant source of interface traps. researchgate.netjos.ac.cn It is suggested that NO annealing can dissolve interfacial carbon clusters, reducing their size. jos.ac.cn

Passivation of Dangling Bonds: Nitrogen can directly passivate silicon and carbon dangling bonds by forming strong Si-N and C-N bonds. researchgate.net

Nitrogen passivation has been shown to be an effective method for removing gap states from Si-Si defects by forming Si₃N. researchgate.net Combining nitrogen and hydrogen passivation can often yield better results than either treatment alone. osti.govresearchgate.net For instance, interface nitridation can eliminate carbon clusters or Si-O-C bonds, leading to the formation of simpler Si and C dangling bonds that are more readily terminated by hydrogen. researchgate.net

The following table summarizes the effects of hydrogen and nitrogen passivation:

| Passivation Agent | Mechanism of Action | Effects on Defects |

| Hydrogen | Terminates dangling bonds | Passivates isolated carbon and silicon dangling bonds. Can lead to positive charge accumulation if in excess. |

| Nitrogen | Decomposes carbon clusters and passivates dangling bonds | Reduces carbon cluster size, forms strong Si-N and C-N bonds, removes gap states from Si-Si defects. |

| Combined H₂ and N₂ | Synergistic effect | Nitridation breaks down complex defects, making them more accessible to hydrogen passivation. |

Correlation of Defects with Electronic Properties and Device Performance

The presence and nature of defects in this compound are directly linked to the material's electronic properties and the performance of devices fabricated from it. researchgate.net Defects introduce energy levels within the semiconductor's bandgap, which act as charge carrier traps and recombination centers, ultimately degrading device performance. aip.org

Near Interface Traps and Field Effect Mobility

A critical aspect of device performance, particularly in SiC MOSFETs, is the field-effect mobility (µFE), which is significantly influenced by defects located at or near the SiO₂/SiC interface. nih.govscispace.com These defects are often referred to as near-interface traps (NITs). researchgate.net

The Role of Near-Interface Traps (NITs):

NITs are defects located within the oxide layer, close to the interface, that can exchange charge with the semiconductor. aip.orgresearchgate.net The physical origin of NITs is often attributed to carbon-related defects, such as carbon clusters (dimers or graphitic microcrystals), that form during thermal oxidation. aip.org These traps are energetically aligned with the conduction band of SiC and become active when the MOSFET is in the on-state (strong inversion), as the Fermi level moves into the conduction band. researchgate.net

Impact on Field-Effect Mobility:

The high density of interface trap states (Dᵢₜ) close to the conduction band is a major factor limiting the channel mobility at low electric fields. nih.govscispace.com These traps capture electrons from the inversion channel, reducing the number of free carriers available for conduction. aip.org The interaction between channel electrons and NITs, which occurs via tunneling, leads to a significant degradation of the channel-carrier mobility. researchgate.net

At higher electric fields, other factors such as near-interface oxide traps and surface roughness also contribute to mobility degradation. nih.govscispace.com

Correlation Studies:

Experimental studies have established a strong correlation between the density of shallow interface traps and the channel mobility in SiC MOSFETs. researchgate.net Measurements have shown that the peak field-effect mobility is roughly inversely proportional to the interface state density. researchgate.net Characterization techniques such as conductance measurements on MOS capacitors in accumulation have been used to demonstrate that the NITs responsible for mobility degradation are indeed energetically aligned with the SiC conduction band. researchgate.net

The following table summarizes the key correlations between defects and device properties:

| Defect Type | Location | Impact on Electronic Properties | Impact on Device Performance |

| Near-Interface Traps (NITs) | In SiO₂ near the interface | Introduce trap states aligned with the conduction band | Reduce free carrier density in the inversion channel, significantly decrease field-effect mobility |

| Interface States (Dᵢₜ) | At the SiO₂/SiC interface | Create a high density of states near the conduction band | Limit channel mobility at low fields, cause threshold voltage instability |

| Carbon Clusters | At or near the interface | Believed to be a primary origin of NITs | Contribute to low channel mobility |

Interfacial Phenomena in Carbon Silicon Oxide Heterostructures

Silicon Carbide/Silicon Dioxide (SiC/SiO₂) Interface Studies

The interface between silicon carbide (SiC) and its native oxide, silicon dioxide (SiO₂), is of paramount importance for the fabrication of high-power and high-temperature electronic devices. aip.orgtaylorfrancis.com While SiC possesses superior bulk properties compared to silicon, the SiC/SiO₂ interface has historically presented significant challenges, primarily due to a high density of defects that can trap charge carriers. aip.orgresearchgate.net

The thermal oxidation of SiC, a standard process for creating the gate dielectric in metal-oxide-semiconductor field-effect transistors (MOSFETs), unfortunately, leads to the formation of a high concentration of electrically active defects at the SiC/SiO₂ interface. aip.orgresearchgate.net These defects, often referred to as interface states, can trap electrons and holes, degrading the electronic properties of the device. diva-portal.org

Extensive research has identified several types of defects at this interface, including:

Carbon-related defects: Excess carbon, in the form of clusters or silicon-carbon-oxygen compounds, is a major contributor to interface traps. researchgate.netresearchgate.net These defects can arise from the oxidation process itself.

Silicon-based defects: Dangling silicon bonds and silicon interstitials have also been identified as sources of interface states. epfl.ch

The density of these interface states (Dᵢₜ) is significantly higher in SiC/SiO₂ systems compared to the more mature Si/SiO₂ interface, often by two to three orders of magnitude. jst.go.jp The distribution of these defects across the SiC bandgap is not uniform, with a particularly high density observed near the conduction band edge of 4H-SiC, a common polytype used in power electronics. researchgate.netepfl.ch This high Dᵢₜ near the conduction band is a primary reason for the low channel mobility in SiC MOSFETs. jst.go.jp

Various post-oxidation annealing techniques have been developed to passivate these defects and improve the interface quality. Annealing in nitric oxide (NO) or nitrous oxide (N₂O) has been shown to be effective in reducing the density of interface states by incorporating nitrogen at the interface, which can passivate dangling bonds and remove carbon-related defects. aip.orgscispace.comfau.de

| Defect Type | Location | Impact on Device Performance | Common Passivation Techniques |

|---|---|---|---|

| Carbon Clusters | Interface and near-interfacial oxide | Increases interface state density, reduces channel mobility | Nitric Oxide (NO) annealing, Nitrous Oxide (N₂O) annealing |

| Silicon Dangling Bonds | Interface | Acts as charge trapping centers | Hydrogen annealing, NO annealing |

| Oxygen Vacancies | Near-interfacial oxide | Contributes to near-interface traps, affects oxide reliability | High-temperature dry oxidation, wet oxidation |

| Silicon Interstitials | Near-interfacial oxide | Can create defect levels within the bandgap | Optimization of oxidation and annealing conditions |

The high density of interface states at the SiC/SiO₂ interface has a direct and detrimental impact on the performance of electronic devices, particularly power MOSFETs. aip.orgdiodemodule.com The primary consequences include:

Reduced Channel Mobility: A significant portion of the electrons in the inversion channel of a MOSFET get trapped by the interface states, rendering them immobile. jst.go.jp This trapping effect is the main cause of the low channel mobility observed in SiC MOSFETs, which can be as low as 10-40 cm²/Vs, despite the high bulk mobility of SiC. jst.go.jp

Threshold Voltage Instability: The trapping and de-trapping of charges at the interface states can lead to shifts in the threshold voltage of the MOSFET, affecting the device's reliability and long-term stability. researchgate.net

Increased On-Resistance: In low to medium voltage SiC power MOSFETs (600-1200 V), the resistance of the MOS channel is a major contributor to the total on-resistance. confex.com The low channel mobility directly leads to a higher channel resistance and, consequently, a higher on-resistance, which reduces the energy efficiency of the device. confex.com

Gate Leakage Current: A high density of interface states can lower the effective barrier height between the SiC and SiO₂, leading to increased carrier injection into the oxide and higher gate leakage currents, particularly at elevated temperatures and high electric fields. diodemodule.com

Efforts to mitigate these issues have focused on improving the interface quality. Fabricating MOSFETs on different crystal faces of SiC, such as the (11-20) and (1-100) faces, has shown to result in higher channel mobilities (around 110-120 cm²/Vs) compared to the conventional (0001) face. confex.com This improvement is attributed to a lower density of interface states near the conduction band edge on these alternative crystal planes. confex.com

Carbon/Silicon Oxide Interface in Composite Materials

The interface between carbon and silicon oxide is a critical component in the design of high-performance composite materials, particularly for applications in lithium-ion batteries and structural composites.

In structural composites, such as those reinforced with graphene or carbon fibers in a silicon carbide matrix, the interfaces play a critical role in determining the mechanical properties. researchgate.netacs.org For instance, in a reduced graphene oxide (rGO) reinforced carbon-silicon carbide composite, the numerous heterogeneous interfaces between pyrocarbon and SiC contribute to the material's high strength and fracture toughness by providing mechanisms for energy dissipation. researchgate.netacs.org The design and engineering of these interfaces are therefore essential for creating advanced composite materials with superior properties.

Formation of Interfacial Bonds (e.g., Carbon-Silicon Bonds)

The direct integration of carbon-based materials and silicon-based semiconductors is often challenging, but the chemistry at the interface is the key to successful synthesis. researchgate.net During the thermal oxidation of materials like silicon carbide (SiC), a transition layer rich in Si-C-O bonds can form at the interface between the SiC and the newly grown silicon dioxide (SiO2). aip.org

The formation of covalent bonds, such as carbon-silicon (C-Si) and oxygen-carbon (O-C), is a defining feature of these interfaces. arxiv.org For instance, in silicon/graphene nanowall heterojunctions, introducing a diamond-like carbon (DLC) interlayer can yield robust, diamond-like covalent bonds that significantly enhance interfacial adhesion. acs.org Similarly, during the high-pressure sliding of a silicon oxide tip on graphene, strong Si-C and O-C bonds can form. arxiv.org The nature of these bonds is crucial; molecular dynamics simulations have shown that even a single covalent C-Si bond between a carbon nanotube and a silicon substrate can dramatically alter interfacial properties compared to a purely physical van der Waals bonding. aip.org

Influence on Structural Stability and Conductivity

The bonds formed at the interface have a profound influence on the structural stability and conductivity of the heterostructure. Covalent interfacial bonding can strengthen the interphase region, improving thermal stability. acs.org The presence of an oxide interface has been shown to stabilize the formation of small nanoparticles in catalyst systems. chemrxiv.org This enhanced stability is directly linked to the mechanical properties; as more C-C bonds form at an interface under pressure, the interfacial adhesion is enhanced, leading to higher frictional resistance and greater mechanical stability. arxiv.org

Conductivity, both thermal and electrical, is also heavily dependent on the interfacial structure.

Thermal Conductivity: Molecular dynamics simulations reveal a remarkable increase in thermal conductance with the formation of covalent bonds. The thermal resistance between a carbon nanotube and a silicon substrate can be reduced by two orders of magnitude when chemical bonds are present, compared to interfaces with only van der Waals forces. aip.orgresearchgate.net The presence of even a single covalent bond can increase thermal conductance by over an order of magnitude. aip.org Conversely, a weak van der Waals interface can sometimes yield higher thermal boundary conductance than a strong covalently bonded one in systems with highly mismatched vibrational frequencies, such as copper and diamond. nih.gov

| Interface System | Bonding Type | Key Finding | Reference |

|---|---|---|---|

| Carbon Nanotube / Silicon | van der Waals (no covalent bonds) | High thermal resistance, low conductance. | aip.orgresearchgate.net |

| Carbon Nanotube / Silicon | Covalent (1 to 12 C-Si bonds) | Thermal resistance reduced by two orders of magnitude; conductance increases with the number of bonds. | aip.orgresearchgate.net |

| Copper / Diamond (modified by SAM) | van der Waals vs. Covalent | Counterintuitively, a weak van der Waals interface can yield higher thermal conductance due to mismatched vibrational frequencies. | nih.gov |

Interfacial Reaction Kinetics and Mechanisms

The growth of a silicon oxide layer on silicon carbide is a complex process governed by specific reaction kinetics at the interface. Unlike the simpler oxidation of pure silicon, SiC oxidation involves the release and management of carbon atoms, leading to unique interfacial phenomena.

Si and C Emission Phenomena during SiC Oxidation

The traditional Deal-Grove model, which describes silicon oxidation, is insufficient for SiC because it does not account for the rapid decrease in the oxidation rate observed in the initial stages. tuwien.ac.at To address this, a more advanced model known as the "Si and C emission model" was proposed. tuwien.ac.atsaitama-u.ac.jpsaitama-u.ac.jp This model is based on the idea that during the thermal oxidation of SiC, both silicon (Si) and carbon (C) atoms are emitted as interstitials from the SiO2/SiC interface into the growing oxide layer. saitama-u.ac.jpsaitama-u.ac.jpaip.orgnih.gov

The core tenets of this model are:

Interstitial Emission: Both Si and C atoms are emitted from the substrate into the oxide during oxidation. saitama-u.ac.jpaip.org

Reaction Suppression: The accumulation of these Si and C interstitials near the interface suppresses or reduces the interfacial oxidation reaction rate. tuwien.ac.atsaitama-u.ac.jpaip.org

Growth Rate Dynamics: This mechanism explains the initial rapid deceleration in oxide growth. The model successfully reproduces observed growth rates over the entire oxide thickness range for different crystal faces of SiC. saitama-u.ac.jpsaitama-u.ac.jp

Experimental evidence supports this model. Studies using HfO2/SiC structures have clearly observed Si emission into the oxide layer, particularly under low oxygen pressure conditions that favor active oxidation. saitama-u.ac.jp The model considers that these emitted interstitials can diffuse through the oxide layer and react with the oxidant atmosphere at the surface. nih.gov The difference in emission rates between the crystal faces of SiC (e.g., Si-face vs. C-face) is thought to contribute to the significant differences in their oxidation rates. saitama-u.ac.jp

Role of Interfaces in Electronic and Catalytic Performance

The chemical and electronic structure of the interface is a determining factor in the performance of devices. european-mrs.com In both electronics and catalysis, controlling the interfacial properties is key to optimizing functionality.

The oxidation of SiC to form SiO2 inherently involves the release of carbon. aps.org This excess carbon can lead to the formation of defects at or near the interface, such as carbon clusters, silicon oxycarbides (SiOxCy), and threefold-coordinated atoms. scispace.comresearchgate.net These defects create a high density of interface traps (Dit), which are energy states within the band gap that can trap charge carriers. scispace.comdiva-portal.org A high Dit is detrimental to the performance of metal-oxide-semiconductor field-effect transistors (MOSFETs), leading to poor electron mobility in the channel—often orders of magnitude lower than the bulk mobility. scispace.comdiva-portal.org

| Defect Type | Description | Impact on Electronic Performance | Reference |

|---|---|---|---|

| Carbon Clusters (sp²-bonded) | Graphite-like carbon aggregates near the interface. | Create trap states near the SiC valence band. | aip.org |

| Dicarbon Antisite ((C₂)si) | A pair of carbon atoms substituting a silicon atom in the SiC lattice. | Creates a defect level near the SiC conduction band edge, acting as a critical defect for n-channel MOSFETs. | aip.org |

| Silicon Oxycarbides (Si-C-O) | A bonded interlayer containing Si, C, and O atoms. | Threefold coordinated atoms act as interface traps. | scispace.com |

| Single Carbon Interstitials | Carboxyl defects (C double-bonded to O) in the oxide. | Act as border hole traps, causing threshold voltage instability. | aip.org |

Confinement Effects in 2D Nanospace for Catalysis

Interfaces can create unique, confined microenvironments that dramatically alter catalytic reactions. pnas.orgbnl.gov When a 2D material, such as graphene, covers a catalytically active metal surface, the space between the layer and the substrate acts as a 2D nanoreactor. pnas.orgoup.com This phenomenon, termed "catalysis under cover," is governed by the nanoconfinement effect. pnas.orgresearchgate.net

The key aspects of this effect include:

Geometric and Field Constraints: The van der Waals interaction between the 2D cover and the substrate surface creates a geometric constraint and modifies the potential energy distribution for molecules adsorbed in the nanospace. pnas.org

Weakened Adsorption: This confinement generally weakens the adsorption of molecules and reaction intermediates on the catalyst surface. pnas.org A "confinement energy" can be defined as the difference in adsorption energy for a species with and without the 2D cover. pnas.orgresearchgate.net

Modulated Reactivity: By weakening the binding of certain species, the 2D nanospace can shift reaction pathways and enhance catalytic performance. For example, while CO oxidation on a bare Platinum (Pt) surface has a given reaction barrier, confining the reaction under a graphene overlayer can lower this barrier. oup.com Similarly, creating Cu-SiOx interface sites can lower the formation energies of key intermediates for ethylene (B1197577) production from CO2. epfl.ch This principle allows for the rational design of high-performance catalysts by engineering the interface. pnas.orgnih.gov

Advanced Functional Applications of Carbon Silicon Oxide Materials

Low-k Dielectric Materials for Microelectronics Interconnects

In modern integrated circuits (ICs), the performance is increasingly limited by the delay in signal propagation through the metallic interconnects. electrochem.org To mitigate this, insulating materials with a low dielectric constant (low-k) are required to separate the conductive wires, thereby reducing parasitic capacitance, cross-talk noise, and power dissipation. ntu.edu.sgchemeurope.comwikipedia.org Carbon-doped silicon oxide (SiCOH), also known as organosilicate glass (OSG), has emerged as a leading candidate to replace traditional silicon dioxide (SiO₂) insulators. ntu.edu.sgwikipedia.org

Structural Design for Enhanced Dielectric Properties